Cholesteryl laurate

Beschreibung

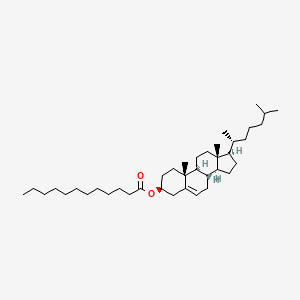

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLFYKFCGMSLTB-ZBDFTZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929731 | |

| Record name | Cholest-5-en-3-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1908-11-8 | |

| Record name | Cholesteryl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CV9B999WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Laurate: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl laurate, the ester of cholesterol and lauric acid, is a significant lipid molecule with diverse applications in scientific research and pharmaceutical development. Its unique physicochemical properties, stemming from its amphiphilic nature, make it a valuable component in various delivery systems and a subject of study in cell membrane biology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound. Furthermore, it delves into its role in drug delivery systems and its involvement in cellular signaling pathways, offering a valuable resource for researchers and professionals in the field.

Chemical Structure and Identification

This compound, also known as cholesteryl dodecanoate, is a cholesteryl ester.[1] It consists of a rigid steroid nucleus derived from cholesterol, to which a 12-carbon saturated fatty acid, lauric acid, is attached via an ester bond at the C-3 position.[2]

The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate.[1] Its chemical structure is depicted in Figure 1.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| Molecular Formula | C39H68O2 | [1][3][4][5][6] |

| Molecular Weight | 568.96 g/mol | [1][3][4][6] |

| CAS Number | 1908-11-8 | [1][3][6] |

| PubChem CID | 102182 | [1] |

| InChI Key | RMLFYKFCGMSLTB-ZBDFTZOCSA-N | [4] |

| SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2(C)C(=CC[C@@]3([H])[C@]4([H])CC--INVALID-LINK--(--INVALID-LINK--CCCC(C)C)[C@@]4(C)CC[C@@]32[H])C1 | [4] |

| Synonyms | Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid, cholesteryl ester | [1][3][5][6] |

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[7] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 91-92 °C | [6][7] |

| Boiling Point (Predicted) | 609.4 ± 34.0 °C | [7] |

| Density (Predicted) | 0.96 ± 0.1 g/cm³ | [7] |

| Solubility | Chloroform (B151607) (Slightly), Hexanes (Slightly) | [7] |

| Physical Form | Solid | [5][6][7] |

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3 | 14.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 17 | [1] |

| Exact Mass | 568.521931 g/mol | [1] |

| Monoisotopic Mass | 568.521931 g/mol | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 41 | [1] |

| Complexity | 843 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound by the esterification of cholesterol with lauric acid, a common and effective method.

Materials:

-

Cholesterol

-

Lauric acid

-

Toluene (anhydrous)

-

Triphenylphosphine-sulfur trioxide adduct (Ph3P·SO3)

-

Sodium bicarbonate (NaHCO3), 5% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous toluene.

-

Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any unreacted acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a hexane:ethyl acetate gradient (e.g., starting from 98:2) to separate the pure this compound from unreacted starting materials and byproducts.

-

Collect the fractions containing the pure product (identified by TLC).

-

Evaporate the solvent from the collected fractions to obtain pure this compound as a white solid.

-

Figure 2. Experimental workflow for the synthesis of this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using reverse-phase HPLC with a UV detector.

Materials:

-

This compound standard

-

Sample containing this compound

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a mixture of methanol and chloroform (1:1 v/v). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the methanol/chloroform mixture. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient: A linear gradient can be employed, for example, starting with 50% B and increasing to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detection: UV at 210 nm

-

-

Analysis:

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

-

Figure 3. Workflow for the HPLC analysis of this compound.

Applications in Drug Development

This compound's amphiphilic nature and biocompatibility make it a valuable excipient in the development of drug delivery systems, particularly for lipophilic drugs.[8]

Role in Liposomes and Nanoparticles

This compound can be incorporated into the lipid bilayer of liposomes and the matrix of lipid nanoparticles. Its presence can influence the physical properties of these delivery systems in several ways:

-

Stability: The rigid steroid core of this compound can increase the packing density of phospholipids (B1166683) in a liposomal bilayer, thereby enhancing its stability and reducing drug leakage.[9]

-

Drug Loading: For hydrophobic drugs, the inclusion of this compound can increase the drug-loading capacity of the formulation.

-

Cellular Uptake: Cholesterol and its esters are recognized by cells and can facilitate the uptake of drug-loaded nanoparticles through endocytotic pathways.[8] Studies have shown that lipid nanoparticles formulated with esterified cholesterol can deliver nucleic acids more efficiently than those with regular cholesterol.

Impact on Drug Release

The incorporation of this compound into a drug delivery system can modulate the release profile of the encapsulated drug. The increased rigidity of the lipid matrix can lead to a more sustained release of the therapeutic agent.

Biological Significance and Signaling Pathways

While specific signaling pathways directly activated by this compound are not extensively documented, its role as a cholesteryl ester places it at the center of crucial cellular processes, particularly those involving lipid rafts.

Cholesteryl Esters and Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1] These rafts serve as platforms for the assembly and activation of signaling complexes. Cholesteryl esters are key components of these microdomains and play a vital role in their formation, stability, and function.[1]

By modulating the composition and physical properties of lipid rafts, cholesteryl esters can influence a variety of signaling pathways, including those mediated by:

-

G protein-coupled receptors (GPCRs)

-

Receptor tyrosine kinases (RTKs)

The sequestration or exclusion of signaling molecules from lipid rafts, influenced by the presence of cholesteryl esters, can significantly impact downstream signaling cascades.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Cholesteryl laurate

An In-Depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Laurate

Introduction

This compound, the ester formed from cholesterol and lauric acid, is a significant lipid molecule with diverse applications ranging from liquid crystal technology to advanced drug delivery systems. As a member of the cholesteryl ester family, it is a key component in various biological and synthetic systems. Its amphiphilic nature, stemming from the rigid sterol ring of cholesterol and the flexible saturated fatty acid chain of lauric acid, dictates its unique self-assembly properties and thermal behavior. This technical guide provides a comprehensive overview of the physical, chemical, thermal, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is unequivocally identified by its chemical structure, systematic name, and registry number.

-

IUPAC Name : [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[1]

-

Synonyms : Cholesteryl dodecanoate, Cholesterol laurate, Lauric Acid Cholesterol Ester, 12:0 Cholesteryl ester[2][3][4][5]

The structure consists of the four-ring steroid nucleus of cholesterol linked via an ester bond at the 3-beta hydroxyl position to the 12-carbon saturated fatty acid, lauric acid.

Physical and Crystallographic Properties

The physical state and crystal packing of this compound are critical to its function in various applications. Quantitative physical data are summarized in Table 1, and its crystallographic details are described below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 568.96 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 91-92 °C | [2][7] |

| Boiling Point | 609.4 ± 34.0 °C (Predicted) | [7][8] |

| Solubility | Insoluble in water[8]; Slightly soluble in Chloroform, Hexanes[7]; Soluble in THF[2] |

| Specific Rotation [α]²⁰/D | -20.0 to -24.0° (c=2, THF) |[2] |

Crystal Structure

At 198 K, this compound has a monoclinic crystal structure with the space group P2₁.[9] The molecules arrange themselves in an antiparallel fashion, creating monolayers with a thickness of approximately 31.8 Å.[9] This layered arrangement is a characteristic feature of many cholesteryl esters and is fundamental to their liquid crystalline behavior. The packing within the central region of these monolayers is highly efficient, while the interface regions are more loosely packed.[9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key data from various techniques are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals / Characteristics | Source |

|---|---|---|---|

| ¹H NMR | CDCl₃ | Signals observed include those for the sterol ring protons, the methyl groups of the cholesterol backbone and tail, the olefinic proton, and the aliphatic chain of the laurate moiety.[1] | [1] |

| ¹³C NMR | CDCl₃ | Characteristic peaks include the ester carbonyl carbon (~173 ppm), olefinic carbons (~139 ppm and ~122 ppm), and numerous signals for the sterol and laurate aliphatic carbons.[1] | [1] |

| FTIR | Film (cast from CHCl₃) | A strong absorption band corresponding to the ester carbonyl (C=O) stretch is a primary feature. Other bands include C-H stretching and bending vibrations. | [1] |

| Mass Spectrometry | GC-MS (EI) | The mass spectrum shows characteristic fragmentation patterns for the cholesterol and laurate moieties. A prominent peak is often observed at m/z 368, corresponding to the cholestadiene ion formed after the loss of the laurate group and water.[1] |[1][6] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

A common method for synthesizing this compound is through the esterification of cholesterol with a lauric acid derivative, such as lauroyl chloride or by using cross-coupling methods.[10][11]

Protocol: Synthesis via Acyl Chloride

-

Dissolution : Dissolve cholesterol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Acylation : Cool the solution in an ice bath. Add lauroyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or n-pentyl alcohol, to yield pure this compound.[12]

Caption: General workflow for the synthesis of this compound.

Characterization Methods

A suite of analytical techniques is used to confirm the identity, purity, and properties of the synthesized compound.

Protocol: Purity Determination by HPLC High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of cholesteryl esters.[13][14]

-

System : A reversed-phase HPLC system with a C18 column is typically used.[15][16]

-

Mobile Phase : An isocratic or gradient mobile phase consisting of solvents like acetonitrile, methanol, and/or isopropanol (B130326) is effective for separation.[14][16]

-

Sample Preparation : Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent. Dissolve the synthesized sample in the same solvent.

-

Analysis : Inject the sample onto the column. Detection is commonly performed using a UV detector at a low wavelength (~205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[15]

-

Quantification : Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Protocol: Thermal Analysis by DSC/TGA Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide data on thermal transitions and stability.[17][18]

-

Sample Preparation : Accurately weigh 5-10 mg of this compound into an aluminum DSC pan or a ceramic TGA crucible.[17]

-

DSC Analysis :

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow to determine melting point and enthalpy of fusion.[17]

-

-

TGA Analysis :

-

Place the sample crucible into the TGA furnace.

-

Heat the sample from ambient temperature to >600 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of thermal decomposition.[17]

-

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Development

The unique properties of cholesterol make it and its esters highly valuable in designing drug delivery systems (DDS).[19][20] this compound can be incorporated into lipid-based carriers like liposomes and nanoparticles.

-

Improved Stability : The cholesterol moiety inserts into phospholipid bilayers, increasing membrane rigidity and stability, which can reduce premature drug leakage from liposomal formulations.[20]

-

Enhanced Cellular Uptake : The presence of cholesterol in DDS can facilitate interaction with cell membranes, potentially leading to higher cellular uptake of the encapsulated drug.[19]

-

Solubility Enhancement : For hydrophobic drugs, incorporation into the lipid core of a cholesteryl ester-containing nanoparticle can improve solubility and bioavailability.

References

- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholesterol Laurate | 1908-11-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1908-11-8 [amp.chemicalbook.com]

- 5. larodan.com [larodan.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 1908-11-8 [thegoodscentscompany.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound | CAS#:1908-11-8 | Chemsrc [chemsrc.com]

- 11. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. animbiosci.org [animbiosci.org]

- 15. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Cholesteryl laurate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Laurate

For researchers, scientists, and drug development professionals, the synthesis and purification of high-purity cholesteryl esters such as this compound are critical for various applications, including the formulation of lipid nanoparticles for drug delivery and in the study of lipid metabolism and related diseases. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

This compound is the ester formed from the condensation of cholesterol and lauric acid. As a cholesteryl ester, it is a key component of lipid metabolism, serving as a storage and transport form of cholesterol in the body. In the context of drug development, particularly with the advent of mRNA-based therapies, cholesteryl esters are integral components of lipid nanoparticle (LNP) delivery systems, where they contribute to the stability and efficacy of the formulation. The synthesis of high-purity this compound is therefore a crucial step in the development of these advanced therapeutic modalities.

This guide details various chemical and enzymatic methods for the synthesis of this compound, followed by robust purification techniques to achieve the high purity required for pharmaceutical applications.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability. The primary methods include direct esterification, synthesis via an acid chloride intermediate, and enzymatic synthesis.

Chemical Synthesis Methods

1. Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of cholesterol with lauric acid under mild conditions.[1][2] It is a widely used method for the synthesis of esters, particularly for sterically hindered alcohols like cholesterol.

2. Synthesis via Lauryl Chloride: This two-step method involves the conversion of lauric acid to its more reactive acid chloride derivative, lauryl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).[3][4] The resulting lauryl chloride is then reacted with cholesterol to form this compound. This method often proceeds with high yields due to the high reactivity of the acid chloride.

3. Palladium-Catalyzed Cross-Coupling: A more modern approach involves a palladium-catalyzed cross-coupling reaction. This method can be used to synthesize a variety of cholesteryl esters with good to high yields under microwave irradiation.[5]

Enzymatic Synthesis

Enzymatic synthesis offers a "greener" alternative to chemical methods, often proceeding under milder conditions with high specificity, which can reduce the formation of byproducts.[6][7][8] Lipases are commonly used enzymes for the esterification of cholesterol with fatty acids.

Purification of this compound

Achieving high purity of this compound is essential for its use in research and pharmaceutical applications. The primary methods for purification are recrystallization and column chromatography.

1. Recrystallization: This is a common technique for purifying solid organic compounds.[9][10][11][12] The crude this compound is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of ethanol (B145695) and diethyl ether is often effective for the recrystallization of cholesteryl esters.[9]

2. Column Chromatography: Column chromatography is a powerful technique for separating and purifying compounds from a mixture.[13][14][15][16][17] For this compound, a silica (B1680970) gel column is typically used with a non-polar mobile phase, such as a gradient of hexane (B92381) and ethyl acetate (B1210297).[15][16] The less polar this compound will elute from the column before more polar impurities.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Reagents | Typical Yield (%) | Reaction Conditions | Reference |

| Steglich Esterification | Lauric acid, Cholesterol, DCC, DMAP | 75-90 | Room temperature, Anhydrous CH₂Cl₂ | [2][18] |

| Via Lauryl Chloride | Lauric acid, SOCl₂, Cholesterol, Pyridine | >90 | Room temperature to gentle heating | [3][4] |

| Enzymatic Synthesis | Lauric acid, Cholesterol, Lipase (B570770) | 60-80 | Mild temperature (e.g., 40-60 °C), Organic solvent or solvent-free | [6][7] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₈O₂ | [19] |

| Molecular Weight | 568.96 g/mol | [19] |

| Melting Point | 91-92 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.37 (m, 1H), 4.60 (m, 1H), 2.28 (t, 2H), 1.02 (s, 3H), 0.91 (d, 3H), 0.86 (d, 6H), 0.68 (s, 3H) | [19][20] |

| ¹³C NMR (CDCl₃) δ (ppm) | 173.2, 139.7, 122.5, 73.6, 56.7, 56.1, 50.1, 42.3, 39.7, 39.5, 38.2, 37.0, 36.6, 36.2, 35.8, 34.7, 31.9, 31.8, 29.7, 29.5, 29.3, 29.1, 28.2, 28.0, 27.8, 25.1, 24.3, 23.8, 22.8, 22.6, 21.0, 19.3, 18.7, 14.1, 11.8 | [19][21] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Steglich Esterification

Materials:

-

Cholesterol (1.0 eq)

-

Lauric acid (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cholesterol and lauric acid in anhydrous CH₂Cl₂.

-

Add DMAP to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC to the cooled solution and stir for 5 minutes at 0 °C.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot diethyl ether.

-

Slowly add hot ethanol to the solution until it becomes slightly cloudy.

-

If the solution remains cloudy, add a few drops of hot diethyl ether until it becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound crystals in a vacuum oven.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Collect fractions and monitor the elution of this compound by TLC.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Caption: General workflow for the synthesis and purification of this compound.

Caption: Simplified mechanism of Steglich esterification for this compound synthesis.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4104286A - Cholesterol separation process - Google Patents [patents.google.com]

- 11. US2648687A - Process of preparing cholesterol - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. researchgate.net [researchgate.net]

- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 16. Chromatography [chem.rochester.edu]

- 17. youtube.com [youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]

- 21. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transitions of Cholesteryl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of cholesteryl laurate, a cholesterol ester known for its liquid crystalline properties. Understanding these phase transitions is critical for applications in drug delivery systems, material science, and biological membrane studies. This document details the thermodynamic properties associated with these transitions and outlines the key experimental methodologies used for their characterization.

Core Concepts: Liquid Crystalline Phases of this compound

This compound, upon heating from its solid crystalline state, exhibits a cascade of phase transitions, moving through distinct liquid crystalline mesophases before becoming an isotropic liquid. These intermediate phases, the smectic and cholesteric phases, are characterized by degrees of molecular order that are intermediate between a solid crystal and a liquid.

-

Crystalline Solid: A highly ordered state with a three-dimensional lattice structure.

-

Smectic Phase: A liquid crystalline phase where molecules are organized into layers. Within these layers, the molecules are parallel to each other.

-

Cholesteric Phase (Chiral Nematic): A liquid crystalline phase where the molecules are aligned in a preferred direction, but this direction twists in a helical manner from one layer to the next.

-

Isotropic Liquid: A true liquid state with no long-range molecular order.

Quantitative Thermodynamic Data

The phase transitions of this compound are characterized by specific transition temperatures and enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes the key thermodynamic data for the phase transitions of this compound.

| Transition | Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) |

| Crystal to Smectic | 81.45 | 19.2 |

| Smectic to Cholesteric | 85.95 | 1.05 |

| Cholesteric to Isotropic Liquid | 90.35 | 0.59 |

Experimental Protocols

The characterization of the phase transitions of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of phase changes.

Objective: To measure the heat flow associated with the phase transitions of this compound as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final transition to the isotropic liquid phase (e.g., 110°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic liquid transitions upon heating. The peak temperatures are taken as the transition temperatures, and the area under each peak is integrated to determine the enthalpy of transition (ΔH).

Polarized Light Microscopy (PLM)

PLM is used to visualize the distinct optical textures of the different liquid crystalline phases, confirming the transitions identified by DSC.[1]

Objective: To visually identify and characterize the textures of the smectic and cholesteric phases of this compound.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a calibrated hot stage attached to the polarized light microscope.

-

Observation during Heating:

-

Slowly heat the sample while observing it through the microscope with crossed polarizers.

-

As the sample melts from the crystalline solid, the appearance of the smectic phase will be observed, often characterized by a focal conic or fan-like texture.

-

Upon further heating, the transition to the cholesteric phase will be marked by a change in texture, often to a more fluid, iridescent appearance.

-

The final transition to the isotropic liquid will result in a complete loss of birefringence, appearing as a dark field of view under crossed polarizers.

-

-

Image Capture: Record images of the characteristic textures at different temperatures corresponding to each phase.

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement and layer spacing in the different phases.

Objective: To determine the structural characteristics, such as layer spacing, of the crystalline and smectic phases of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a temperature-controlled stage.

-

Data Collection:

-

Obtain a diffraction pattern of the solid crystalline phase at room temperature.

-

Heat the sample to the smectic phase temperature, as determined by DSC, and allow it to equilibrate.

-

Collect the diffraction pattern of the smectic phase. This will typically show a sharp, low-angle reflection corresponding to the smectic layer spacing and a diffuse wide-angle reflection related to the in-plane molecular spacing.

-

Heat the sample to the cholesteric phase and collect the diffraction pattern, which will show more liquid-like scattering.

-

-

Data Analysis: The position of the diffraction peaks is used to calculate the d-spacing (e.g., layer thickness in the smectic phase) using Bragg's Law.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the phase transitions of this compound.

Caption: Workflow for characterizing this compound phase transitions.

References

A Technical Guide to the Solubility of Cholesteryl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cholesteryl laurate, a cholesterol ester of lauric acid, in various organic solvents. This document is intended for professionals in research and development who require an understanding of the physicochemical properties of this compound for applications in drug delivery, materials science, and biochemistry.

Introduction

This compound, also known as cholesteryl dodecanoate, is a lipid molecule that plays a role in the transport and storage of cholesterol in biological systems. Its solubility in organic solvents is a critical parameter for its extraction, purification, formulation, and analysis. This guide summarizes the available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility testing.

Solubility of this compound

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents. The available information is qualitative, indicating its general solubility behavior.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in selected organic solvents.

| Organic Solvent | Chemical Formula | Polarity | Reported Solubility |

| Chloroform | CHCl₃ | Non-polar | Slightly Soluble[1] |

| Hexanes | C₆H₁₄ | Non-polar | Slightly Soluble[1] |

Note: "Slightly soluble" is a qualitative term and indicates that the substance has a low but measurable solubility in the solvent.

The solubility of cholesteryl esters is influenced by the length of the fatty acid chain.[2] Generally, cholesteryl esters are more soluble in non-polar organic solvents due to the large, non-polar sterol backbone and the long hydrocarbon chain of the fatty acid.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended. This method is considered a reliable technique for determining the equilibrium solubility of a compound.

Principle

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered supernatant with a known volume of the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

-

Data Analysis and Reporting

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is advisable to perform the experiment in triplicate and report the mean solubility and standard deviation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and professionals working with this compound. The established workflow diagrams provide a clear and logical approach to conducting solubility studies. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.

References

The Biological Relevance of Cholesteryl Laurate in Lipid Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate, the ester formed from cholesterol and lauric acid, serves as a significant molecule in the landscape of lipid research. While not as ubiquitously studied as other cholesteryl esters like cholesteryl oleate (B1233923) or linoleate, its unique physical and metabolic properties make it a valuable tool and subject of investigation in cellular lipid metabolism, atherosclerosis research, and the development of drug delivery systems. This technical guide provides a comprehensive overview of the biological relevance of this compound, detailing its physical characteristics, metabolic fate, and involvement in key cellular signaling pathways. The guide is intended to be a resource for researchers, providing quantitative data, detailed experimental protocols, and visual representations of associated biological processes to facilitate further investigation.

Core Concepts: Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological behavior. As a cholesteryl ester, it is a highly nonpolar lipid, contributing to its storage in lipid droplets within cells and its accumulation in atherosclerotic plaques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₈O₂ | [1][2] |

| Molecular Weight | 568.96 g/mol | [2] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 609.37 °C (estimated) | [3] |

| logP (o/w) | 15.637 (estimated) | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| Appearance | Solid | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607). | [3] |

Metabolic Fate of this compound

The journey of this compound within a biological system involves several key steps, from its uptake by cells to its hydrolysis and the subsequent fate of its constituent parts, cholesterol and lauric acid.

Cellular Uptake and Storage

This compound, often delivered to cells in vitro as part of lipid emulsions, liposomes, or acetylated low-density lipoprotein (acLDL) complexes, is taken up by macrophages and other cell types. This uptake can lead to the formation and enlargement of cytoplasmic lipid droplets, a hallmark of foam cells in atherosclerosis. The quantification of lipid droplet accumulation is a crucial aspect of studying the impact of cholesteryl esters on cellular lipid storage.

Hydrolysis by Cholesterol Ester Hydrolases

Once inside the cell, this compound is a substrate for neutral cholesterol ester hydrolases (nCEHs) and acid cholesterol ester hydrolases (aCEHs), which catalyze its breakdown into free cholesterol and lauric acid. This hydrolysis is a rate-limiting step in the mobilization of stored cholesterol for efflux. Several carboxylesterase (CES) and neutral cholesteryl ester hydrolase (NCEH) isoforms are involved in this process.

Role in Atherosclerosis and Foam Cell Formation

The accumulation of cholesteryl esters, including this compound, within macrophages in the arterial intima is a critical event in the development of atherosclerosis. These lipid-laden macrophages, or "foam cells," contribute to the growth of atherosclerotic plaques.

Table 2: Cholesteryl Ester Composition in Human Atherosclerotic Plaques

| Lipid Component | Carotid Plaques (mg/g dry weight) | Femoral Plaques (mg/g dry weight) | Reference |

| Total Cholesterol | 75.1 | 56.0 | [3][5] |

| Free Cholesterol (% of total) | 56.6% | 50.4% | [3][5] |

| Cholesteryl Ester (% of total) | 43.4% | 49.6% | [3][5] |

Note: While these values represent total cholesteryl esters, gas chromatography-mass spectrometry (GC-MS) can be employed to determine the specific fatty acid composition of these esters, including laurate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes incorporating this compound, suitable for cellular delivery studies.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5 DPPC:Cholesterol:this compound).

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50 °C).

-

Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.

-

Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

Extrusion:

-

Assemble the liposome extruder with a 100 nm polycarbonate membrane.

-

Transfer the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a more uniform size.

-

Protocol 2: Cellular Uptake Assay of this compound using a Fluorescent Analog

This protocol can be adapted to use a fluorescently labeled version of lauric acid to synthesize fluorescent this compound or to use commercially available fluorescent cholesterol analogs like NBD-cholesterol incorporated into this compound-containing liposomes.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium

-

Liposomes containing this compound and a fluorescent lipid probe (e.g., NBD-cholesterol)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture macrophages to a desired confluency in a suitable plate or flask.

-

-

Treatment:

-

Incubate the cells with the fluorescently labeled liposomes in serum-free medium for a specified time course (e.g., 1, 4, 24 hours).

-

-

Washing:

-

After incubation, wash the cells three times with cold PBS to remove any unbound liposomes.

-

-

Analysis:

-

Flow Cytometry: Detach the cells and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Fluorescence Microscopy: Image the cells directly to visualize the cellular uptake and subcellular localization of the fluorescent probe.

-

Protocol 3: Assay for Neutral Cholesterol Ester Hydrolase (nCEH) Activity

This protocol measures the activity of nCEH in cell lysates using a radiolabeled cholesteryl ester substrate, which can be adapted for this compound.

Materials:

-

Cell lysate from macrophages

-

Radiolabeled [¹⁴C]-cholesteryl laurate (requires custom synthesis) or a commercially available radiolabeled cholesteryl ester like [¹⁴C]-cholesteryl oleate.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the cell lysate with the reaction buffer containing the radiolabeled this compound substrate.

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

-

-

Extraction:

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the organic and aqueous phases. The released radiolabeled fatty acid will be in the organic phase.

-

-

Quantification:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the nCEH activity based on the amount of radiolabeled fatty acid released per unit of time and protein concentration.

-

Signaling Pathways and Logical Relationships

This compound metabolism is intricately linked to several key signaling pathways that regulate lipid homeostasis and inflammation.

Foam Cell Formation and Inflammatory Signaling

The uptake of cholesteryl esters by scavenger receptors (SR-A and CD36) on macrophages is a primary step in foam cell formation[6]. This process can trigger inflammatory signaling pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which further contribute to the progression of atherosclerosis.

References

- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipids associated with atherosclerotic plaque instability revealed by mass spectrometry imaging of human carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. Identification of novel lipid droplet factors that regulate lipophagy and cholesterol efflux in macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Cholesteryl laurate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Cholesteryl Laurate

This guide provides a comprehensive overview of the spectroscopic data for this compound (also known as Cholesteryl dodecanoate), a common cholesteryl ester. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and material characterization. This document presents data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the cholesterol backbone and the laurate fatty acid chain.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound, with data referenced from spectra obtained in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[1]

| Chemical Shift (ppm) | Description |

| 5.37 | Olefinic proton on the cholesterol ring (C6-H) |

| 4.60 | Proton on the carbon bearing the ester oxygen (C3-H) |

| 2.25 - 2.32 | Methylene protons on the laurate chain adjacent to the carbonyl group (-CH₂-COO) |

| 0.68 - 2.00 | Complex region of overlapping signals from the cholesterol ring and side chain, and the laurate alkyl chain |

| 1.02 | Singlet, Methyl protons (C19-H₃) |

| 0.91 | Doublet, Methyl protons (C21-H₃) |

| 0.86, 0.87 | Doublets, Isopropyl methyl protons (C26-H₃, C27-H₃) |

| 0.68 | Singlet, Methyl protons (C18-H₃) |

Table 2: ¹³C NMR Spectroscopic Data (25.16 MHz, CDCl₃)[1]

| Chemical Shift (ppm) | Description |

| 173.10 | Ester Carbonyl Carbon (C=O) |

| 139.70 | Quaternary Olefinic Carbon (C5) |

| 122.55 | Olefinic Carbon (C6) |

| 73.61 | Carbon bearing the ester oxygen (C3) |

| 56.73, 56.22 | Quaternary Carbons (C14, C17) |

| 50.09 | Quaternary Carbon (C13) |

| 11.86 - 42.33 | Aliphatic carbons from the cholesterol ring, side chain, and laurate chain |

| 34.69 | Methylene carbon on the laurate chain adjacent to the carbonyl group (-CH₂-COO) |

| 14.11 | Terminal methyl carbon of the laurate chain |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation : Utilize a standard NMR spectrometer. Data presented here was acquired on 400 MHz and 25.16 MHz instruments for ¹H and ¹³C, respectively.[1]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

-

The chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm or tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Techniques like NOE polarization transfer can enhance signal sensitivity.[3]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functional group and its long aliphatic chains. The data below is based on spectra of cholesterol and related esters.[4][5][6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1735 | C=O stretching | Ester carbonyl |

| ~1465 | C-H bending | CH₂ scissoring |

| ~1380 | C-H bending | CH₃ symmetric bending |

| ~1170 | C-O stretching | Ester (acyl-oxygen) |

Experimental Protocol: FTIR Spectroscopy

The following protocol describes the preparation of a solid sample for IR analysis.

-

Sample Preparation (Film Casting Method) :

-

Dissolve a small amount of this compound in a volatile solvent like chloroform (CHCl₃).[1]

-

Deposit a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, which may be assisted by gentle heating, leaving a thin film of the sample on the plate.[7]

-

-

Sample Preparation (Nujol Mull Method) :

-

Data Acquisition :

-

Place the prepared sample holder into the sample compartment of an FTIR spectrometer.

-

Record a background spectrum of the empty beam path (or clean salt plates/Nujol).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Fragments

The mass spectrum of this compound typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester bond and fragmentation of the cholesterol ring.

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound[1]

| m/z | Proposed Ion/Fragment | Description |

| 586.56 | [M+NH₄]⁺ | Ammonium (B1175870) adduct of the molecule (M = C₃₉H₆₈O₂) |

| 569.53 | [M+H]⁺ | Protonated molecular ion |

| 369.35 | [C₂₇H₄₅]⁺ | Cholesterol backbone fragment after loss of lauric acid and water |

| 147.12 | [C₉H₁₅O]⁺ | Fragment from the A/B rings of the cholesterol nucleus |

| 135.12 | [C₁₀H₁₅]⁺ | Further fragment from the cholesterol nucleus |

Experimental Protocol: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for analyzing lipids like cholesteryl esters.[8]

-

Sample Preparation :

-

Extract lipids from the sample matrix using a modified Bligh-Dyer method with a chloroform/methanol mixture.[9]

-

Dry the organic phase under a stream of nitrogen.[9]

-

Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol/chloroform (3:1 v/v) with 10 mM ammonium acetate.[10]

-

-

Liquid Chromatography (LC) :

-

Separate the lipid extract using reverse-phase HPLC on a C18 column.[8]

-

Use a binary solvent system, for example:

-

Apply a gradient elution to resolve the different lipid species.

-

-

Mass Spectrometry (MS) :

-

Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

-

Acquire full scan mass spectra to identify the molecular ions (e.g., [M+H]⁺ or [M+NH₄]⁺).

-

Perform tandem MS (MS/MS) by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation. The fragment at m/z 369.35, corresponding to the dehydrated cholesterol moiety, is a signature for cholesteryl esters.[8]

-

Visualizations: Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C39H68O2 | CID 102182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cholesterol [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biorxiv.org [biorxiv.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Cholesteryl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate, the dodecanoate (B1226587) ester of cholesterol, is a significant lipid molecule that exhibits complex polymorphic and thermotropic liquid crystalline behavior. Understanding its crystalline structure and phase transitions is crucial for various applications, including its role in biological systems and its use in drug delivery and liquid crystal technologies. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of this compound, detailing its crystallographic data, phase transitions, and the experimental protocols used for its characterization.

Crystalline Structure of this compound

This compound crystallizes in a monoclinic system with the space group P2₁. Its crystal structure has been determined at different temperatures, revealing the molecular packing and conformational details. The molecules are arranged in a monolayer type I packing.[1] The unit cell contains two crystallographically independent molecules, denoted as A and B.[2]

Crystallographic Data

The unit cell parameters for this compound have been determined by single-crystal X-ray diffraction at room temperature (298 K) and at a lower temperature (198 K). A notable feature is the difference in conformation between the two independent molecules, primarily in the rotation at the ester bond.[2]

| Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 298 | P2₁ | 12.989 (8) | 9.008 (5) | 32.020 (14) | 91.36 (5) | [2] |

| 198 | P2₁ | 12.983 (3) | 8.838 (1) | 31.803 (4) | 90.41 (2) |

Polymorphism and Phase Transitions

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form.[1] It also displays a rich thermotropic behavior, forming liquid crystalline phases upon cooling from the isotropic liquid state. These liquid crystalline phases are monotropic, meaning they are metastable and will eventually crystallize into a more stable solid form.[2]

Upon heating, the crystalline solid melts into an isotropic liquid. When this liquid is cooled, it first transitions into a cholesteric liquid crystal phase, and upon further cooling, it transforms into a smectic phase.[2] The presence of impurities can influence these transitions, and recrystallization from solvents like n-pentyl alcohol is often performed to obtain a single solid phase and sharper transitions.[2]

Transition Temperatures

The transition temperatures of this compound have been reported by various researchers. The following table summarizes these findings. It is important to note that slight variations in reported temperatures can arise from differences in sample purity and the experimental techniques employed.

| Transition | Temperature (°C) | Temperature (K) | Reference |

| Crystal to Isotropic Liquid | 91.3 | 364.5 | [3] |

| Crystal to Isotropic Liquid | ~91 | ~364 | [2] |

| Crystal to Isotropic Liquid | 93 | 366 | [3] |

| Crystal to Isotropic Liquid | 98.9 | 372.1 | [3] |

| Isotropic Liquid to Cholesteric | 90 | 363 | [3] |

| Isotropic Liquid to Cholesteric | ~88 | ~361 | [2] |

| Cholesteric to Smectic | ~81 | ~354 | [2] |

Experimental Protocols

The characterization of the crystalline structure and polymorphism of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are crucial for obtaining reliable and reproducible data.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for studying the thermal transitions of this compound. It measures the heat flow associated with phase transitions as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. To ensure sample purity and a well-defined crystalline form, the sample is often recrystallized from a suitable solvent such as n-pentyl alcohol prior to analysis.[4] The pan is then hermetically sealed.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter, such as a Perkin-Elmer DSC-IB, is used.[4] An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program involves:

-

Heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic melting point (e.g., 120 °C) to erase its thermal history.

-

Holding the sample at this temperature for a few minutes to ensure complete melting.

-

Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe the formation of liquid crystalline phases.

-

Reheating the sample at the same rate to observe the melting behavior of the formed crystalline structure.

-

-